Cas no 2151-57-7 (Phenol, 2,4-dibutyl-)

Phenol, 2,4-dibutyl- structure
Phenol, 2,4-dibutyl- structure
Product Name:Phenol, 2,4-dibutyl-
CAS No:2151-57-7
MF:C14H22O
MW:206.323884487152
CID:1408554
PubChem ID:11041937
Update Time:2025-04-20

Phenol, 2,4-dibutyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,4-dibutyl-
    • 2,4-dibutylphenol
    • 2,4-dibutyl-phenol
    • 2151-57-7
    • DTXSID10453023
    • SCHEMBL1024663
    • 2,4-dibutyl phenol
    • Inchi: 1S/C14H22O/c1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2/h9-11,15H,3-8H2,1-2H3
    • InChI Key: KPZBEZVZFBDKCG-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C=C1CCCC)CCCC

Computed Properties

  • Exact Mass: 206.16716
  • Monoisotopic Mass: 206.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

Phenol, 2,4-dibutyl- Related Literature

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